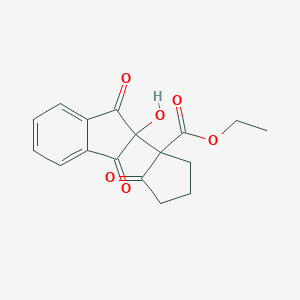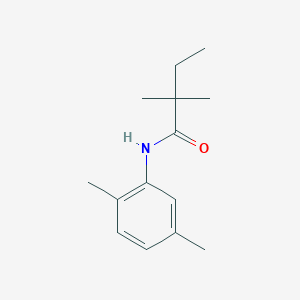
3-(4-Chlorophenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. It is also known as CPP or 4-chloro-3-hydroxypyrazole. CPP has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields. In pharmaceuticals, CPP has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agrochemicals, CPP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, CPP has been investigated for its potential applications in organic electronics, such as organic field-effect transistors.
Mechanism of Action
The mechanism of action of CPP is not fully understood, but it is believed to act on various targets in the body. In pharmaceuticals, CPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In agrochemicals, CPP has been shown to inhibit the activity of various enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects in the body. In pharmaceuticals, CPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In agrochemicals, CPP has been shown to inhibit plant growth and development, leading to herbicidal and fungicidal effects. In materials science, CPP has been investigated for its electronic properties, such as its ability to conduct electricity.
Advantages and Limitations for Lab Experiments
The advantages of using CPP in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using CPP include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on CPP. In pharmaceuticals, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders. In agrochemicals, further studies are needed to investigate its potential as a crop protection agent. In materials science, further studies are needed to investigate its potential applications in organic electronics. Additionally, further studies are needed to investigate the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPP in these fields.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
properties
Product Name |
3-(4-Chlorophenyl)-1H-pyrazol-5-ol |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
InChI Key |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)





